![molecular formula C19H27NO4 B6664490 3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664490.png)
3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core with a tert-butyloxan-3-yl group and a methylamino substituent, making it a unique molecule for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid typically involves multi-step organic reactions One common approach is to start with the benzoic acid derivative and introduce the tert-butyloxan-3-yl group through a series of substitution reactions The methylamino group is then added using reductive amination techniques
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxoethyl group or other functional groups within the molecule.
Substitution: The tert-butyloxan-3-yl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The tert-butyloxan-3-yl group may enhance the compound’s stability and bioavailability, while the methylamino group can interact with biological receptors or enzymes. The oxoethyl group may play a role in the compound’s reactivity and overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[(2-Tert-butylthio-3-yl)methylamino]-2-oxoethyl]benzoic acid
- 3-[2-[(2-Tert-butylsulfonyl-3-yl)methylamino]-2-oxoethyl]benzoic acid
- 3-[2-[(2-Tert-butylamino-3-yl)methylamino]-2-oxoethyl]benzoic acid
Uniqueness
Compared to similar compounds, 3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid stands out due to its unique combination of functional groups The tert-butyloxan-3-yl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules
Properties
IUPAC Name |
3-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)17-15(8-5-9-24-17)12-20-16(21)11-13-6-4-7-14(10-13)18(22)23/h4,6-7,10,15,17H,5,8-9,11-12H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEPTPIWKKDAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCCO1)CNC(=O)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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